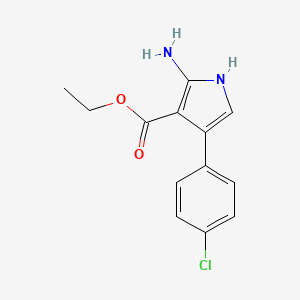

ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

Description

Structural Characterization of Ethyl 2-Amino-4-(4-Chlorophenyl)-1H-Pyrrole-3-Carboxylate

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic naming conventions that precisely describe its molecular structure. The official IUPAC name is this compound, which accurately reflects the compound's complex substituent pattern. This nomenclature system begins with the pyrrole ring as the parent structure, designated as "1H-pyrrole" to indicate the position of the nitrogen-bound hydrogen atom. The systematic naming convention identifies each substituent with its precise position number on the pyrrole ring, ensuring unambiguous chemical identification.

The compound's Chemical Abstracts Service registry number is 309713-15-3, providing a unique identifier within chemical databases. Alternative naming conventions include various synonyms that may appear in different chemical databases, such as MFCD00244763 and AKOS005070245. The molecular formula C13H13ClN2O2 succinctly represents the elemental composition, indicating thirteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure. This systematic approach to nomenclature ensures consistent identification across scientific literature and chemical databases.

The systematic naming convention also recognizes the stereochemical implications of the substituted pyrrole ring system. The 1H designation specifically indicates that the hydrogen atom is attached to the nitrogen atom at position 1 of the pyrrole ring, distinguishing it from other possible tautomeric forms. The ethyl ester group at position 3 is designated as "ethyl...carboxylate," following standard ester nomenclature protocols that identify both the alcohol-derived portion and the carboxylic acid-derived portion of the ester functional group.

Molecular Architecture and Substituent Configuration Analysis

The molecular architecture of this compound features a central pyrrole ring system with strategically positioned substituents that significantly influence its chemical properties. The pyrrole ring serves as the fundamental heterocyclic core, containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom. This aromatic system contributes to the compound's stability and electronic properties through its delocalized π-electron system. The planar nature of the pyrrole ring creates opportunities for π-π stacking interactions and hydrogen bonding patterns that affect both solid-state packing and solution-phase behavior.

The substituent configuration analysis reveals the presence of an amino group at position 2 of the pyrrole ring, which serves as both a hydrogen bond donor and acceptor. This amino group contributes significantly to the compound's reactivity profile and intermolecular interaction patterns. At position 3, the ethyl carboxylate group introduces an ester functionality that affects both the compound's polarity and its potential for hydrolysis reactions. The molecular weight of 264.71 grams per mole reflects the substantial molecular size resulting from the multiple substituent groups.

The 4-chlorophenyl substituent at position 4 of the pyrrole ring represents the most sterically demanding group within the molecular structure. This aromatic system contains a para-chlorine substitution that influences both electronic properties and intermolecular interactions. Research on related pyrrole compounds indicates that chlorophenyl substituents can adopt various orientations relative to the pyrrole ring plane, with dihedral angles typically ranging from 42° to 51°. These conformational preferences significantly impact the compound's three-dimensional structure and its ability to form specific molecular assemblies in the solid state.

| Structural Feature | Description | Impact on Properties |

|---|---|---|

| Pyrrole Ring Core | Five-membered aromatic heterocycle | Provides aromatic stability and π-electron system |

| Amino Group (Position 2) | Primary amine functionality | Enables hydrogen bonding and affects reactivity |

| Ethyl Carboxylate (Position 3) | Ester functional group | Contributes to polarity and hydrolysis susceptibility |

| 4-Chlorophenyl (Position 4) | Para-chlorinated aromatic ring | Influences electronic properties and steric interactions |

Crystallographic Data and Solid-State Packing Behavior

Crystallographic analysis provides essential insights into the solid-state organization and intermolecular interactions of this compound. While specific crystallographic data for this exact compound was not directly available in the search results, closely related pyrrole derivatives provide valuable structural analogies. Research on similar compounds, such as 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid derivatives, reveals important crystallographic parameters that can inform understanding of this compound's solid-state behavior.

The crystal structure analysis of related chlorophenyl-pyrrole compounds demonstrates monoclinic crystal systems with space group P21/c, which represents a common packing arrangement for substituted pyrrole derivatives. Unit cell parameters for analogous compounds show dimensions of approximately a = 14.69 Å, b = 9.38 Å, and c = 12.79 Å, with β = 105.18°. These crystallographic parameters suggest that this compound likely adopts similar packing arrangements due to comparable molecular dimensions and substituent patterns.

The solid-state packing behavior is significantly influenced by the dihedral angle between the chlorophenyl and pyrrole ring systems. Crystallographic studies of related compounds indicate that this dihedral angle typically measures approximately 42.3°, which represents a compromise between steric hindrance and optimal intermolecular interactions. This specific geometric arrangement allows for efficient crystal packing while maintaining favorable van der Waals contacts between adjacent molecules. The presence of the amino group at position 2 creates opportunities for hydrogen bonding networks that stabilize the crystal lattice structure.

The ethyl carboxylate group contributes to the overall crystal packing through both steric effects and dipolar interactions. The ester functionality can participate in weak hydrogen bonding interactions and dipole-dipole attractions that influence the preferred molecular orientations within the crystal lattice. The combination of these various intermolecular forces results in a three-dimensional network that determines the compound's physical properties, including melting point, solubility characteristics, and mechanical stability of the crystalline material.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon environments within the molecule. While specific Nuclear Magnetic Resonance data for this exact compound was not provided in the search results, related pyrrole carboxylate compounds demonstrate characteristic spectral patterns that can inform structural assignments. The pyrrole ring protons typically appear in the aromatic region between 6.0 and 7.0 parts per million, with the exact chemical shifts dependent on the electronic effects of substituents.

The amino group protons at position 2 of the pyrrole ring exhibit characteristic broad resonances, often appearing as exchangeable signals that may be temperature-dependent. Research on related compounds shows that amino group protons typically appear between 4.5 and 5.5 parts per million, with the exact position influenced by hydrogen bonding and electronic effects from neighboring substituents. The ethyl carboxylate group produces distinctive patterns, with the ethyl portion showing the characteristic quartet-triplet pattern for the methylene and methyl groups, respectively.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the carboxylate group typically appears around 160-170 parts per million, reflecting the electron-withdrawing nature of the ester functionality. The aromatic carbons of both the pyrrole ring and the chlorophenyl group appear in the aromatic region between 110 and 160 parts per million, with specific chemical shifts dependent on substituent effects and ring positions.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, provide valuable connectivity information that confirms structural assignments. These advanced spectroscopic methods enable researchers to establish through-bond and through-space relationships between different molecular fragments, providing definitive structural confirmation for complex molecules like this compound.

Infrared Vibrational Mode Identification

Infrared spectroscopy serves as a powerful analytical tool for identifying functional groups and molecular vibrations within this compound. The compound's complex structure generates a rich infrared spectrum containing multiple characteristic absorption bands that correspond to specific vibrational modes. The amino group at position 2 produces distinctive N-H stretching vibrations, typically appearing as both symmetric and asymmetric stretching modes in the 3300-3500 wavenumber region. These amino stretching vibrations often appear as medium to strong intensity bands that may show splitting due to hydrogen bonding interactions in the solid state.

The ethyl carboxylate functionality contributes several characteristic infrared absorption bands, most notably the C=O stretching vibration that typically appears around 1650-1750 wavenumbers. This carbonyl stretching frequency is influenced by the electronic environment created by the pyrrole ring and other substituents, providing information about the electronic nature of the ester group. The C-O stretching vibrations of the ester linkage appear in the 1000-1300 wavenumber region, often as multiple bands due to coupling with other molecular vibrations.

The aromatic C-H stretching vibrations from both the pyrrole ring and the chlorophenyl group appear in the 3000-3100 wavenumber region, typically as weak to medium intensity bands. The aromatic C=C stretching vibrations contribute to absorption bands in the 1400-1600 wavenumber region, with the exact positions influenced by substituent effects and ring electronics. The presence of the chlorine atom in the para position of the phenyl ring affects the vibrational frequencies through both electronic and mass effects, creating subtle but detectable changes in the aromatic vibrational pattern.

Out-of-plane bending vibrations of aromatic C-H bonds provide fingerprint information in the 650-900 wavenumber region, with specific patterns that reflect the substitution patterns of both the pyrrole and phenyl rings. These low-frequency vibrations are particularly sensitive to molecular structure and can provide definitive identification of specific substitution patterns and ring systems within the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 264.71, corresponding to the intact molecular formula C13H13ClN2O2. The presence of chlorine isotopes creates a characteristic isotope pattern, with the molecular ion peak showing a secondary peak at mass-to-charge ratio 266.71 due to the 37Cl isotope, appearing with approximately 32% of the intensity of the main molecular ion peak.

The fragmentation behavior follows predictable pathways based on the relative stability of resulting fragment ions and the weakness of specific chemical bonds within the molecule. Loss of the ethyl group from the carboxylate functionality represents a common fragmentation pathway, producing a fragment ion at mass-to-charge ratio 236. This fragmentation occurs through α-cleavage adjacent to the carbonyl group, a process favored by the stability of the resulting acylium ion and the neutral ethyl radical loss.

The chlorophenyl substituent contributes to characteristic fragmentation patterns through several potential pathways. Loss of the entire 4-chlorophenyl group produces significant fragment ions, while alternative fragmentation pathways involve the formation of tropylium-type ions from the aromatic system. The presence of the amino group creates additional fragmentation possibilities through McLafferty rearrangement processes and simple α-cleavage reactions that generate nitrogen-containing fragment ions.

Base peak analysis typically reveals that the most stable fragment ion corresponds to either the chlorophenyl cation or pyrrole-derived fragments, depending on the ionization conditions and collision energy used during analysis. Tandem mass spectrometry experiments provide additional structural confirmation by subjecting specific fragment ions to further fragmentation, creating a hierarchical fragmentation tree that confirms the connectivity and substitution patterns within the original molecule. These detailed fragmentation studies enable definitive structural identification and can distinguish between structural isomers that might have similar molecular weights but different connectivity patterns.

Properties

IUPAC Name |

ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-10(7-16-12(11)15)8-3-5-9(14)6-4-8/h3-7,16H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNSZJDUQCPCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate typically begins with the appropriate substituted aniline and ethyl acetoacetate.

Reaction Steps:

Industrial Production Methods:

- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where the amino or chlorophenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

One of the most promising applications of ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is in the development of anticancer agents. Research indicates that this compound acts as an inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial regulators of apoptosis (programmed cell death) in cancer cells. By inhibiting these proteins, the compound can promote apoptosis in tumor cells, making it a candidate for cancer treatment strategies.

1.2 Mechanism of Action

The compound's mechanism involves interaction with key proteins involved in cell survival pathways. Its ability to disrupt these pathways positions it as a potential therapeutic agent against various cancers, including those resistant to conventional therapies. Further studies are needed to elucidate the full range of its biological targets and therapeutic efficacy.

Anti-inflammatory Applications

Research has also highlighted the anti-inflammatory properties of derivatives related to this compound. Studies have shown that pyrrole derivatives exhibit significant anti-inflammatory activity, suggesting potential applications in treating conditions characterized by inflammation . The synthesis of novel pyrrole derivatives has been explored to enhance their efficacy and specificity against inflammatory pathways.

Synthesis and Organic Chemistry Applications

3.1 Synthetic Pathways

This compound can be synthesized through various methods involving reactions between substituted anilines and ethyl pyruvate under specific conditions. A notable synthetic route includes using iron oxide nanoparticles as catalysts, which enhances reaction efficiency and product yield.

3.2 Role as a Building Block

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures. Its unique structure allows for further modifications that can lead to the development of new pharmacologically active compounds .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

- The mechanism of action of ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways:

Comparison with Similar Compounds

- Ethyl 2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carboxylate

- Ethyl 2-amino-4-(4-bromophenyl)-1H-pyrrole-3-carboxylate

- Ethyl 2-amino-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate

Comparison:

- Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its fluorinated, brominated, or methylated analogs, the chlorinated compound may exhibit different reactivity and biological activity profiles.

Biological Activity

Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 264.71 g/mol. The compound features an ethyl ester, an amino group, and a chlorophenyl substituent, which contribute to its unique reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including colon cancer cells. The presence of the chlorophenyl group enhances its interaction with molecular targets involved in cancer progression, potentially modulating pathways associated with tumor growth and metastasis.

Anti-inflammatory Effects

The compound has also been identified as a potential anti-inflammatory agent. It may interact with enzymes and receptors involved in inflammatory pathways, suggesting its role in mitigating chronic inflammatory conditions. The modulation of these pathways could lead to therapeutic applications in diseases characterized by excessive inflammation.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various pathogens. This broad-spectrum efficacy positions it as a candidate for further development in treating infectious diseases.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within biological systems. This includes interactions with enzymes, receptors, and other proteins that modulate their activity, leading to altered cellular responses associated with inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate | C₁₁H₁₁ClN₂O₂S | Antimicrobial | Contains a thienyl group |

| Ethyl 2-amino-1H-pyrrole-3-carboxylate | C₇H₁₀N₂O₂ | Antioxidant | Lacks chlorophenyl substitution |

| Ethyl 2-amino-4-(phenyl)-1H-pyrrole-3-carboxylate | C₁₃H₁₃N₂O₂ | Anticancer | Features a phenyl instead of chlorophenyl |

The chlorinated aromatic ring in this compound enhances its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized this compound using various starting materials and reaction conditions. The resulting compound was evaluated for its anticancer properties against colon cancer cell lines, showing significant inhibitory effects (GI50 values ranging from to M) .

- Mechanistic Studies : Research utilizing molecular docking techniques has indicated that this compound can form stable complexes with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, suggesting its potential as a targeted therapeutic agent for cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate and related pyrrole derivatives?

- Methodology : Multi-step synthesis often involves cyclocondensation reactions, such as the Hantzsch pyrrole synthesis or modified Paal-Knorr reactions. For example, substituted pyrroles are synthesized via cyclization of β-keto esters with amines or ammonium acetate under acidic conditions. Crystal structure studies (e.g., ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate) highlight the use of X-ray diffraction to confirm regioselectivity and substituent orientation .

- Key Considerations : Solvent choice (e.g., ethanol or DMF) and temperature control are critical to avoid side products like regioisomers or decomposition intermediates.

Q. How is the structural conformation of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, crystal packing analyses of analogous compounds reveal intramolecular hydrogen bonding (N–H···O) and π-π stacking between chlorophenyl groups, which stabilize the planar pyrrole core .

- Parameters : Bond lengths (e.g., C–N = 1.36–1.40 Å) and dihedral angles (e.g., chlorophenyl ring tilt ≈ 5–15° relative to the pyrrole plane) are compared to computational models .

Q. What analytical techniques are used to assess purity and solubility?

- Techniques : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR in DMSO-d₆ or CDCl₃). Solubility profiles in polar (water, DMSO) vs. nonpolar solvents (ethyl acetate) are determined via gravimetric analysis .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. SC-XRD) be resolved for this compound?

- Case Study : Discrepancies between NMR-derived substituent positions and SC-XRD data may arise from dynamic effects (e.g., rotational barriers in solution). For example, SC-XRD of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate confirms static conformations, whereas NMR may average signals due to ring puckering .

- Resolution : Hybrid approaches combining variable-temperature NMR and density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can reconcile dynamic vs. static structural features .

Q. What computational strategies are effective in predicting the reactivity of the pyrrole core?

- Methodology : Frontier molecular orbital (FMO) analysis via DFT identifies nucleophilic/electrophilic sites. For example, the amino group at C2 and the ester at C3 in ethyl 2-amino-pyrroles exhibit high electron density, making them prone to electrophilic substitution or hydrolysis .

- Validation : Experimental reactivity data (e.g., regioselective bromination at C5) align with Fukui indices derived from computational models .

Q. How does the 4-chlorophenyl substituent influence biological activity in pyrrole derivatives?

- Structure-Activity Relationship (SAR) : The electron-withdrawing chloro group enhances lipophilicity and membrane permeability, as observed in antimicrobial studies of analogous compounds. For instance, ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate shows improved activity against Staphylococcus aureus compared to non-chlorinated analogs .

- Mechanistic Insight : Chlorophenyl groups may disrupt bacterial cell wall synthesis via hydrophobic interactions with lipid bilayers .

Experimental Design & Data Analysis

Q. What strategies optimize crystallization for SC-XRD studies of hygroscopic pyrrole derivatives?

- Approach : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) at 4°C minimizes hydrate formation. For example, ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate crystallizes in the monoclinic P2₁/c space group with Z = 4, confirmed via systematic screening of solvent polarity .

- Troubleshooting : Use of anti-solvent diffusion or seeding techniques mitigates amorphous precipitate formation.

Q. How are spectroscopic and crystallographic datasets integrated to resolve tautomeric ambiguities?

- Case Study : The 1H-pyrrole tautomer is confirmed via SC-XRD (N–H bond length = 0.86 Å) and IR spectroscopy (N–H stretch ≈ 3300 cm⁻¹). Conflicting NMR signals (e.g., broad NH peaks) are attributed to tautomer equilibrium, resolved by deuterium exchange experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.